molecular formula C19H16O3 B11833701 Methyl 4-(naphthalen-1-ylmethoxy)benzoate

Methyl 4-(naphthalen-1-ylmethoxy)benzoate

Cat. No.: B11833701
M. Wt: 292.3 g/mol
InChI Key: GYIKELMJFIRPHK-UHFFFAOYSA-N
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Description

Methyl 4-(naphthalen-1-ylmethoxy)benzoate is an organic compound with the molecular formula C19H16O3. It is a derivative of benzoic acid and naphthalene, characterized by the presence of a methoxy group attached to the benzoate moiety and a naphthyl group attached to the methoxy group. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

methyl 4-(naphthalen-1-ylmethoxy)benzoate

InChI

InChI=1S/C19H16O3/c1-21-19(20)15-9-11-17(12-10-15)22-13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13H2,1H3

InChI Key

GYIKELMJFIRPHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(naphthalen-1-ylmethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the reaction with 1-bromomethylnaphthalene. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(naphthalen-1-ylmethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(naphthalen-1-ylmethoxy)benzoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(naphthalen-1-ylmethoxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological molecules. The naphthyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(naphthalen-1-yl)benzoate
  • Methyl 4-(phenylmethoxy)benzoate
  • Methyl 4-(naphthalen-2-ylmethoxy)benzoate

Uniqueness

Methyl 4-(naphthalen-1-ylmethoxy)benzoate is unique due to the presence of the naphthyl group at the 1-position, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl 4-(naphthalen-1-ylmethoxy)benzoate is a compound that has garnered attention in various fields, including pharmaceuticals and agricultural sciences. Its biological activity is primarily linked to its role as a precursor in the synthesis of biologically active compounds, as well as its potential applications in drug development and agricultural practices.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18_{18}H16_{16}O3_3
  • Molecular Weight : 284.32 g/mol

This compound features a naphthalene ring connected via a methoxy group to a benzoate moiety, which contributes to its lipophilicity and potential bioactivity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of benzoates have shown efficacy against various bacterial strains, suggesting that this compound could possess similar properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Studies have explored the anticancer potential of benzoate derivatives, including those with naphthalene structures. These compounds may inhibit cancer cell proliferation by inducing apoptosis or disrupting critical signaling pathways involved in cell growth and survival. Specific assays, such as the MTT assay, can be employed to evaluate cytotoxicity against cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme inhibitionInhibits specific metabolic enzymes

Case Study: Anticancer Activity

In a study examining the effects of various benzoate derivatives on cancer cell lines, this compound was included in a screening panel. The results indicated that this compound inhibited the growth of several cancer types, with IC50_{50} values ranging from 10 µM to 30 µM depending on the cell line tested. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Synthesis and Derivatives

This compound serves as an important intermediate in the synthesis of more complex molecules with enhanced biological activity. Researchers have synthesized various derivatives by modifying functional groups on the naphthalene or benzoate components. These modifications can significantly influence the biological properties, enhancing efficacy against specific targets.

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